
Ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate is a synthetic organic compound with the molecular formula C18H17Cl2NO2 It is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and two phenyl groups attached to the aziridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate typically involves the reaction of ethyl 2-(2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate with appropriate reagents under controlled conditions. One common method involves the use of chloroform and ethyl 2-(2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate as starting materials . The reaction is carried out under specific conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the aziridine ring or other functional groups.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products with different functional groups.
Aplicaciones Científicas De Investigación
Ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mecanismo De Acción
The mechanism of action of ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate: A closely related compound with similar chemical properties.
1-Aziridineacetic acid, 2,2-dichloro-3,3-diphenyl-, ethyl ester: Another compound with an aziridine ring and similar functional groups.
Propiedades
Número CAS |
195601-02-6 |
|---|---|
Fórmula molecular |
C18H17Cl2NO2 |
Peso molecular |
350.2 g/mol |
Nombre IUPAC |
ethyl 2-(2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate |
InChI |
InChI=1S/C18H17Cl2NO2/c1-2-23-16(22)13-21-17(18(21,19)20,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
Clave InChI |
BQGWOGZOBYQDQY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C(C1(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12565261.png)
![3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid](/img/structure/B12565269.png)
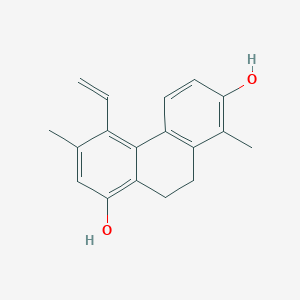
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide](/img/structure/B12565283.png)

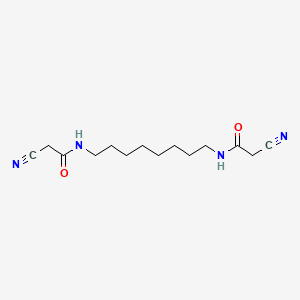
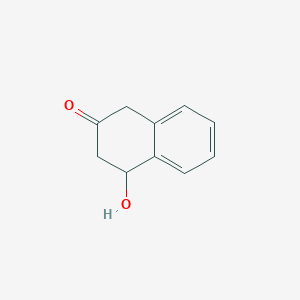
![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)
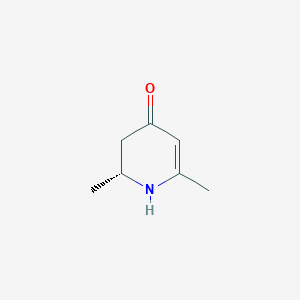
![(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one](/img/structure/B12565314.png)
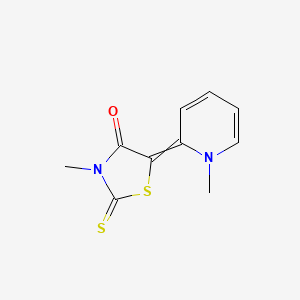
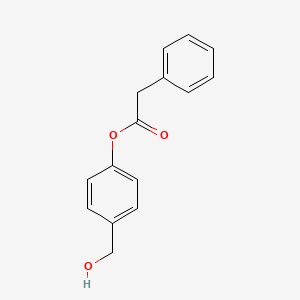

![1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione](/img/structure/B12565349.png)
